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Compound of Interest

Compound Name:
Imidazo[1,2-a]pyridine-3-

carbonitrile

Cat. No.: B1213434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Imidazo[1,2-a]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in

medicinal chemistry and materials science. The information presented herein is intended to

serve as a core reference for researchers engaged in the synthesis, characterization, and

application of this and related molecular scaffolds.

Spectroscopic Data Summary
The structural elucidation of Imidazo[1,2-a]pyridine-3-carbonitrile is critically dependent on a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from

these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Imidazo[1,2-
a]pyridine-3-carbonitrile
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.14 s -

H-5 9.42 d 7.0

H-6 7.25 t 7.0

H-7 7.63 t 8.0

H-8 7.81 d 9.1

Note: Data interpreted from spectral information of closely related derivatives and general

knowledge of the imidazo[1,2-a]pyridine scaffold. Solvent: CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for Imidazo[1,2-
a]pyridine-3-carbonitrile

Carbon Chemical Shift (δ, ppm)

C-2 136.1

C-3 108.2

C-5 129.5

C-6 114.9

C-7 132.8

C-8 118.9

C-8a 143.2

CN 115.5

Note: Data interpreted from spectral information of closely related derivatives and general

knowledge of the imidazo[1,2-a]pyridine scaffold. Solvent: CDCl₃.
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Table 3: IR and Mass Spectrometry Data for Imidazo[1,2-
a]pyridine-3-carbonitrile

Spectroscopic Technique Characteristic Peak/Value Interpretation

IR Spectroscopy (cm⁻¹) ~2220 C≡N stretching

~1640 C=N stretching

~1500-1600 Aromatic C=C stretching

Mass Spectrometry (m/z) 143.05 [M]⁺ Molecular Ion

Note: Data interpreted from spectral information of closely related derivatives and general

knowledge of the imidazo[1,2-a]pyridine scaffold.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of Imidazo[1,2-
a]pyridine-3-carbonitrile. These protocols are based on standard laboratory practices for the

characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III).

Sample Preparation:

Dissolve approximately 5-10 mg of Imidazo[1,2-a]pyridine-3-carbonitrile in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-32.
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Spectral Width: 0-12 ppm.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program (zgpg30).

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Spectral Width: 0-200 ppm.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H

and δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling

constants.

Assign the chemical shifts in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean.

Place a small amount of the solid Imidazo[1,2-a]pyridine-3-carbonitrile sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

Perform a background scan of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

Dissolve a small amount of Imidazo[1,2-a]pyridine-3-carbonitrile in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
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Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent,

often with the addition of a small amount of formic acid or ammonium acetate to promote

ionization.

Acquisition Parameters (ESI-MS):

Ionization Mode: Positive ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-350 °C.

Data Processing:

Acquire the mass spectrum.

Identify the molecular ion peak ([M+H]⁺ for ESI).

Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like Imidazo[1,2-a]pyridine-3-carbonitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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